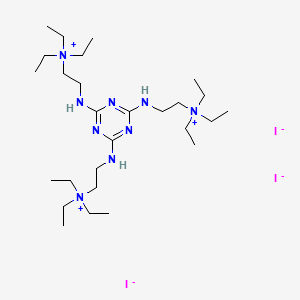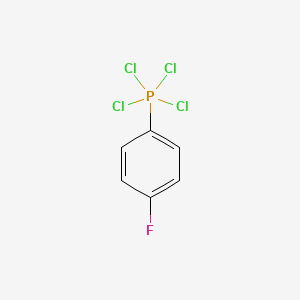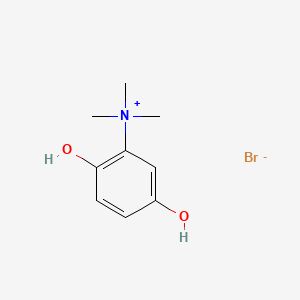
2,5-Dihydroxyphenyltrimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxyphenyltrimethylammonium bromide typically involves the reaction of 2,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
2,5-Dihydroxyphenyltrimethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dihydroxyphenyltrimethylammonium bromide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylammonium bromide
- 2,5-Dihydroxyphenacyl bromide
- Trimethylphenylammonium tribromide
Uniqueness
2,5-Dihydroxyphenyltrimethylammonium bromide is unique due to its dual phenolic groups, which confer specific chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that may lack these functional groups .
Properties
CAS No. |
63977-42-4 |
|---|---|
Molecular Formula |
C9H14BrNO2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
(2,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,1-3H3,(H-,11,12);1H |
InChI Key |
YSYILHQNTLENLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=C(C=CC(=C1)O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


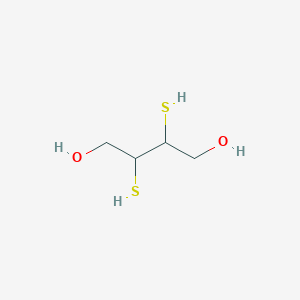
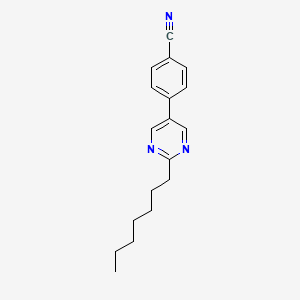
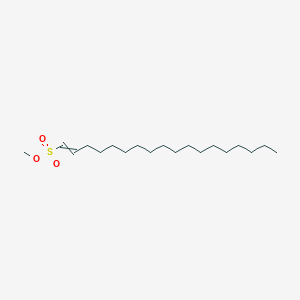
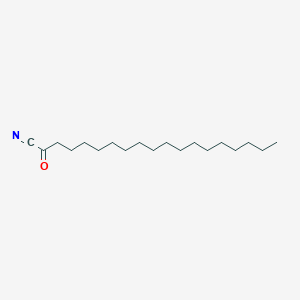
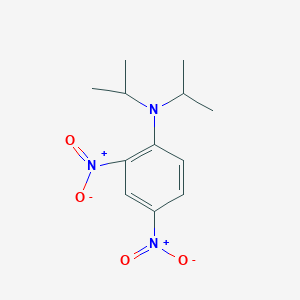
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
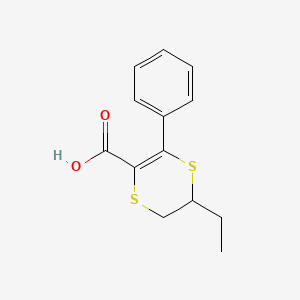
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
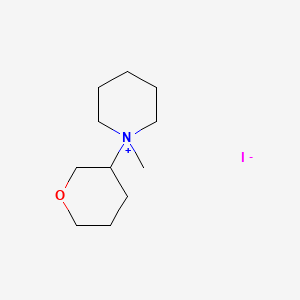
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
